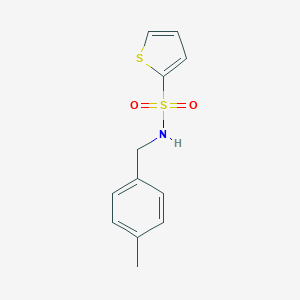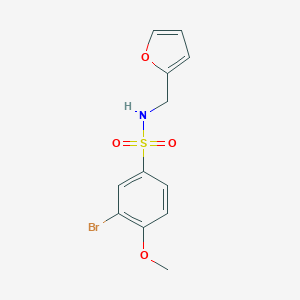![molecular formula C22H23ClF3N3O5S B299317 Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a piperazine derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate acts as a selective antagonist for the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. This compound binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of the receptor's physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pain, stress, and addiction-related behaviors. This compound has also been shown to have antitumor activity, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has several advantages for laboratory experiments, including its selectivity for the kappa opioid receptor, its ability to inhibit pain, stress, and addiction-related behaviors, and its potential use as a chemotherapeutic agent. However, this compound also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
未来方向
For research on Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including pain, stress, addiction, and cancer. Further research is also needed to determine the safety and efficacy of this compound in humans and to develop more efficient synthesis methods for this compound. Additionally, the development of new this compound derivatives with improved selectivity and efficacy for the kappa opioid receptor could lead to the development of more effective therapeutic agents.
合成方法
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been synthesized by various methods, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to produce 4-chloro-3-(trifluoromethyl)anilinophenylsulfone, which is then reacted with ethyl 4-aminopiperazine-1-carboxylate to produce this compound. Another synthesis method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-(2-aminoethyl)piperazine-1-carboxylate to produce 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]methyl}-1-piperazineethanol, which is then converted to this compound.
科学研究应用
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and oncology. In neuroscience, this compound has been used as a selective antagonist for the kappa opioid receptor, which is involved in pain regulation, stress response, and addiction. This compound has also been studied for its potential use in pharmacology as a tool to investigate the role of kappa opioid receptors in various physiological and pathological conditions. In oncology, this compound has been studied for its potential use as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
属性
分子式 |
C22H23ClF3N3O5S |
|---|---|
分子量 |
533.9 g/mol |
IUPAC 名称 |
ethyl 4-[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClF3N3O5S/c1-2-34-21(31)28-12-10-27(11-13-28)20(30)15-29(35(32,33)17-6-4-3-5-7-17)16-8-9-19(23)18(14-16)22(24,25)26/h3-9,14H,2,10-13,15H2,1H3 |
InChI 键 |
WTAUZFIVQZNMRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)